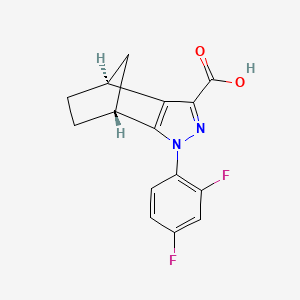
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture) is an intermediate compound in the synthesis of Tedalinab, a cannabinoid receptor modulator. This compound is particularly useful in the treatment of non-immediate type allergic diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves multiple steps. The starting material is typically a substituted indazole derivative, which undergoes a series of reactions including halogenation, amide formation, and carboxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to ensure consistent product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amide or carboxylic acid groups can be modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects in treating allergic diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves its interaction with cannabinoid receptors. It modulates the activity of these receptors, which are involved in various physiological processes such as immune response and inflammation. The molecular targets include CB1 and CB2 receptors, and the pathways involved are related to the endocannabinoid system.
Vergleich Mit ähnlichen Verbindungen
Tedalinab: The parent compound, which is a more potent cannabinoid receptor modulator.
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Non-Racemic): A non-racemic version with potentially different pharmacological properties.
Uniqueness: Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to its analogs. Its racemic nature means it contains equal amounts of both enantiomers, which can influence its overall biological activity.
Eigenschaften
Molekularformel |
C15H12F2N2O2 |
|---|---|
Molekulargewicht |
290.26 g/mol |
IUPAC-Name |
(1R,7S)-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid |
InChI |
InChI=1S/C15H12F2N2O2/c16-9-3-4-11(10(17)6-9)19-14-8-2-1-7(5-8)12(14)13(18-19)15(20)21/h3-4,6-8H,1-2,5H2,(H,20,21)/t7-,8+/m0/s1 |
InChI-Schlüssel |
DVMBPUPTWMWMQO-JGVFFNPUSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H]1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
Kanonische SMILES |
C1CC2CC1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)
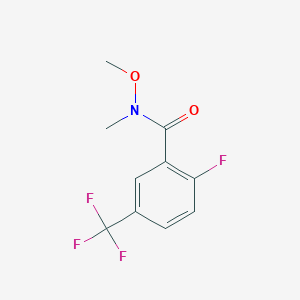

![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
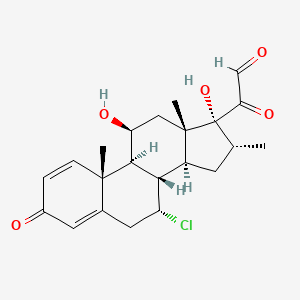
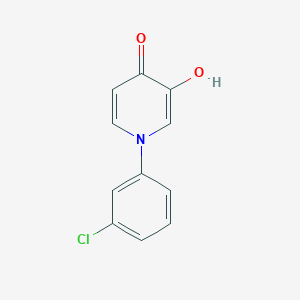
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)

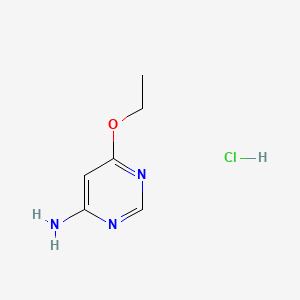



![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
